2-alpha-Hydroxytestosterone dipropionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

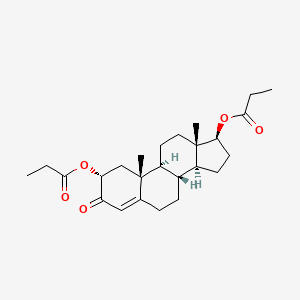

2alpha,17beta-Dihydroxyandrost-4-en-3-one dipropionate is a steroid ester.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Hormone Replacement Therapy (HRT)

- Indications : 2-alpha-Hydroxytestosterone dipropionate is primarily used in hormone replacement therapy for individuals with testosterone deficiency. This therapy aims to restore normal testosterone levels, improving symptoms associated with low testosterone such as fatigue, depression, and decreased libido.

- Mechanism of Action : As an androgen receptor agonist, this compound mimics the effects of naturally occurring testosterone, promoting anabolic processes in the body, including muscle growth and bone density maintenance .

Performance Enhancement

- Athletic Use : Due to its anabolic properties, this compound has been explored in sports for enhancing physical performance. Athletes may use it to improve strength and muscle mass; however, this usage raises ethical concerns and is banned in competitive sports .

Research Applications

Endocrinology Studies

- Testosterone Deficiency Research : Studies have examined the effects of testosterone therapy on bone mineral density in men with testosterone deficiency syndrome. For instance, a study indicated significant improvements in lumbar spine and hip bone mineral density after treatment with testosterone derivatives .

- Prostate Cancer Investigations : Recent literature suggests that testosterone therapy may not exacerbate prostate cancer risk as previously thought. This shift in understanding opens new avenues for treating men with concurrent testosterone deficiency and prostate cancer .

Animal Studies

- Effects on Reproductive Systems : Research involving animal models has shown that administration of this compound can influence reproductive systems. For example, studies on female parakeets demonstrated that treatment led to increased follicular development and changes in oviduct morphology, indicating potential applications in reproductive health research .

Pharmacokinetics and Formulation Development

Stability and Delivery Systems

- Formulation Innovations : The stability of this compound can be enhanced through various pharmaceutical formulations. Techniques such as hot-melt extrusion have been explored to create stable delivery systems for this compound, enabling controlled release and improved bioavailability .

- Transdermal Delivery : Research into transdermal systems for delivering testosterone derivatives suggests that these methods can minimize first-pass metabolism effects, providing a more effective therapeutic option for patients requiring hormone replacement therapy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Hormone Replacement Therapy | Treatment for testosterone deficiency | Improved symptoms of low testosterone |

| Performance Enhancement | Used by athletes for muscle growth | Raises ethical concerns; banned in competitive sports |

| Endocrinology Studies | Effects on bone mineral density | Significant improvements noted in clinical trials |

| Animal Studies | Impact on reproductive health | Increased follicular development in treated subjects |

| Stability & Delivery Systems | Innovations in formulation techniques | Enhanced stability through hot-melt extrusion |

Case Studies

-

Testosterone Therapy and Bone Health

- A two-year prospective study involving men with testosterone deficiency syndrome demonstrated significant improvements in bone mineral density (BMD) after treatment with testosterone gel followed by injections of testosterone undecanoate. The results indicated a positive correlation between hormone therapy and BMD enhancement over time .

-

Testosterone Use in Prostate Cancer Patients

- A review analyzed the effects of testosterone therapy on men undergoing active surveillance for prostate cancer. The findings suggested that testosterone replacement did not increase the risk of disease progression or recurrence rates, challenging previous assumptions about the safety of hormone therapy in this patient population .

Eigenschaften

CAS-Nummer |

22204-96-2 |

|---|---|

Molekularformel |

C25H36O5 |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

(10,13-dimethyl-3-oxo-2-propanoyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate |

InChI |

InChI=1S/C25H36O5/c1-5-22(27)29-20-14-25(4)15(13-19(20)26)7-8-16-17-9-10-21(30-23(28)6-2)24(17,3)12-11-18(16)25/h13,16-18,20-21H,5-12,14H2,1-4H3 |

InChI-Schlüssel |

YXMVVUNPKPIUQA-QEALOGQNSA-N |

SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)CC)C |

Isomerische SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)OC(=O)CC)C |

Kanonische SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)CC)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.